molecular formula C18H15Cl2N3 B12928521 6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine CAS No. 63185-80-8

6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine

Cat. No.: B12928521
CAS No.: 63185-80-8
M. Wt: 344.2 g/mol
InChI Key: OVWSAMZCHMZFJS-UHFFFAOYSA-N
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Description

This compound features a pyridazin-3-amine core substituted with a 3,4-dichlorophenyl group at the 6-position and a 2-phenylethylamine moiety at the N-position.

Properties

CAS No.

63185-80-8

Molecular Formula

C18H15Cl2N3

Molecular Weight

344.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine

InChI

InChI=1S/C18H15Cl2N3/c19-15-7-6-14(12-16(15)20)17-8-9-18(23-22-17)21-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)

InChI Key

OVWSAMZCHMZFJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-N-phenethylpyridazin-3-amine typically involves the reaction of 3,4-dichlorophenylhydrazine with phenethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 6-(3,4-Dichlorophenyl)-N-phenethylpyridazin-3-amine may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine ring undergoes oxidation under acidic conditions. Common oxidizing agents include hydrogen peroxide (H2O2\text{H}_2\text{O}_2) with catalytic sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or potassium permanganate (KMnO4\text{KMnO}_4). These reactions typically yield N-oxide derivatives , where the pyridazine nitrogen is oxidized.

Example Reaction:

C18H15Cl2N3+H2O2H2SO4,ΔC18H14Cl2N3O+H2O\text{C}_{18}\text{H}_{15}\text{Cl}_2\text{N}_3 + \text{H}_2\text{O}_2 \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{C}_{18}\text{H}_{14}\text{Cl}_2\text{N}_3\text{O} + \text{H}_2\text{O}

Reagents/ConditionsProductYieldSource
H2O2\text{H}_2\text{O}_2, H2SO4\text{H}_2\text{SO}_4, refluxN-oxide derivative65–75%
KMnO4\text{KMnO}_4, acidic mediaPyridazine dihydroxylationNot reported

Reduction Reactions

The compound can be reduced using agents like lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in tetrahydrofuran (THF) or hydrogen gas (H2\text{H}_2) with palladium catalysts. Reduction targets the pyridazine ring, generating dihydro-pyridazine derivatives .

Example Reaction:

C18H15Cl2N3+H2Pd/C, MeOHC18H17Cl2N3\text{C}_{18}\text{H}_{15}\text{Cl}_2\text{N}_3 + \text{H}_2 \xrightarrow{\text{Pd/C, MeOH}} \text{C}_{18}\text{H}_{17}\text{Cl}_2\text{N}_3

Reagents/ConditionsProductYieldSource
LiAlH4\text{LiAlH}_4, THF, 0°CDihydro-pyridazine60–70%
H2\text{H}_2, Pd/C\text{Pd/C}, MeOHPartially saturated pyridazine55–65%

Alkylation and Acylation

The secondary amine (-NH-) in the phenethylamine moiety undergoes alkylation or acylation. Ethyl bromoacetate and acetyl chloride are common reagents, with reactions typically performed in dimethylformamide (DMF) using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or triethylamine (TEA) as a base .

Alkylation Example:

C18H15Cl2N3+BrCH2COOEtK2CO3,DMFC20H19Cl2N3O2\text{C}_{18}\text{H}_{15}\text{Cl}_2\text{N}_3 + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_{20}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_2

Acylation Example:

C18H15Cl2N3+CH3COClTEA,DMFC20H17Cl2N3O\text{C}_{18}\text{H}_{15}\text{Cl}_2\text{N}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{TEA}, \text{DMF}} \text{C}_{20}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationEthyl bromoacetate, K2CO3\text{K}_2\text{CO}_3, DMFEthyl acetate derivative80–85%
AcylationAcetyl chloride, TEA, DMFAcetylated derivative70–75%

Reactions with Hydrazine

Hydrazine hydrate (N2H4\text{N}_2\text{H}_4) reacts with the pyridazine ring to form hydrazino derivatives , which serve as intermediates for further functionalization . Subsequent condensation with aldehydes or ketones yields Schiff bases or cyclized products.

Example Reaction Sequence:

  • Hydrazinolysis:

C18H15Cl2N3+N2H4EtOH,ΔC18H16Cl2N4\text{C}_{18}\text{H}_{15}\text{Cl}_2\text{N}_3 + \text{N}_2\text{H}_4 \xrightarrow{\text{EtOH}, \Delta} \text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4

  • Schiff Base Formation:

C18H16Cl2N4+RCHOC19H17Cl2N4O\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4 + \text{RCHO} \rightarrow \text{C}_{19}\text{H}_{17}\text{Cl}_2\text{N}_4\text{O}

StepReagents/ConditionsProductYieldSource
1N2H4\text{N}_2\text{H}_4, ethanol, refluxHydrazino derivative90%
2Aldehyde (e.g., 4-nitrobenzaldehyde), ethanolSchiff base65–75%

Nucleophilic Substitution Reactions

The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) with amines. For example, benzylamine or morpholine replaces chlorine atoms under mild conditions .

Example Reaction:

C18H15Cl2N3+BnNH2EtOH,ΔC24H21ClN4\text{C}_{18}\text{H}_{15}\text{Cl}_2\text{N}_3 + \text{BnNH}_2 \xrightarrow{\text{EtOH}, \Delta} \text{C}_{24}\text{H}_{21}\text{ClN}_4

Reagents/ConditionsProductYieldSource
Benzylamine, ethanol, refluxN-benzyl-substituted derivative72%
Morpholine, THF, 60°CMorpholine-substituted analog68%

Cyclization Reactions

Hydrazino derivatives undergo intramolecular cyclization with reagents like ethyl acetoacetate or isatin, forming pyrazole or pyridopyrazole heterocycles .

Example Reaction:

C18H16Cl2N4+CH3COCOOEtC22H20Cl2N4O2\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4 + \text{CH}_3\text{COCOOEt} \rightarrow \text{C}_{22}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}_2

Reagents/ConditionsProductYieldSource
Ethyl acetoacetate, acetic acidPyrazole-fused pyridazine63%
Isatin, DMFSpiro-oxindole derivative58%

This compound’s reactivity profile highlights its utility in synthesizing diverse heterocyclic scaffolds with potential pharmacological applications. Experimental protocols emphasize solvent selection, catalyst use, and purification techniques (e.g., recrystallization, HPLC) to optimize yields and purity .

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for its pharmacological properties, primarily due to its interaction with various biological targets. Below are some of the key areas of research:

Anticancer Activity

Research has indicated that 6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine exhibits anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests have revealed that it possesses significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. This makes it a candidate for further exploration as a potential antimicrobial agent in clinical settings .

Neurological Research

There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may have beneficial effects on neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . Such properties could lead to its application in treating conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the applications and effectiveness of 6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine:

StudyFocusFindings
Study AAnticancer EffectsDemonstrated inhibition of breast cancer cell proliferation via apoptosis induction.
Study BAntimicrobial ActivityShowed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study CNeuroprotective PropertiesIndicated potential benefits in reducing oxidative stress in neuronal cells, suggesting applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-N-phenethylpyridazin-3-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Pyridazine Core

Compound Name Substituents (Pyridazine Position 6) Amine Side Chain Key Structural Differences
6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine 3,4-Dichlorophenyl 2-Phenylethylamine Reference compound
6-(4-Chlorophenyl)-N-(3-pyridylmethyl)pyridazin-3-amine 4-Chlorophenyl 3-Pyridylmethylamine Reduced halogenation; polar pyridyl group
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Chlorine (no aryl group) 2-Methoxyphenylamine No dichlorophenyl; methoxy increases polarity
6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine Chlorine Tetrahydrofuran-methylamine Cyclic ether side chain; altered solubility

Key Observations :

  • Amine Side Chains : The 2-phenylethyl group provides a flexible hydrophobic chain, while analogs like the 3-pyridylmethyl () introduce hydrogen-bonding capability, which may affect target selectivity .

Pharmacological Activity Comparisons

BD 1008 (Sigma Receptor Antagonist)
  • Structure : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
  • Activity : Antagonizes sigma receptors, modulating NMDA-stimulated dopamine release in rat striatal slices.
  • Comparison : Shares the 3,4-dichlorophenyl-ethyl motif with the target compound but includes a pyrrolidinyl group. This suggests the target compound may also interact with sigma receptors, though its amine side chain could alter affinity or selectivity.
U-51754 (Acetamide Derivative)
  • Structure: 2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide.
  • Comparison : The acetamide backbone differs from pyridazin-3-amine but retains the 3,4-dichlorophenyl group. This highlights the importance of the core structure in determining pharmacological profiles.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-(4-Chlorophenyl)-N-(3-pyridylmethyl)pyridazin-3-amine BD 1008
Molecular Weight ~350 g/mol (estimated) 296.76 g/mol 529.27 g/mol (dihydrobromide)
LogP (Lipophilicity) High (3,4-dichlorophenyl) Moderate (4-chlorophenyl + pyridyl) High (pyrrolidinyl + dichlorophenyl)
Solubility Low (hydrophobic substituents) Moderate (polar pyridyl group) Low
Metabolic Stability Likely moderate (stable aryl) Uncertain (pyridyl may undergo oxidation) High (bromide salt)

Implications : The target compound’s higher lipophilicity may favor CNS penetration but could reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine, with a molecular formula of C₁₈H₁₅Cl₂N and a CAS number of 63185-80-8, is a pyridazine derivative that has garnered interest due to its potential biological activities. Pyridazine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to synthesize existing research findings related to the biological activity of this compound, including data tables and relevant case studies.

  • Molecular Weight : 344.238 g/mol
  • Molecular Formula : C₁₈H₁₅Cl₂N
  • Structural Characteristics : The compound features a dichlorophenyl group and a phenylethyl moiety attached to the pyridazine core, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that pyridazine derivatives exhibit a range of biological activities. The specific activities of 6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine have been explored in various studies:

  • Antimicrobial Activity : Some studies have reported that pyridazine derivatives possess significant antimicrobial properties. The introduction of halogen substituents (like the dichlorophenyl group) is often associated with enhanced activity against bacterial strains.
  • Anti-inflammatory Effects : Pyridazines have been noted for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, reducing inflammation in various models.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduction in cytokine levels ,
AnticancerInduction of apoptosis in cancer cell lines ,

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridazine derivatives, including our compound, against common pathogens like E. coli and Staphylococcus aureus. The results indicated that the dichlorophenyl substitution significantly enhanced the inhibitory effects compared to non-halogenated analogs.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory mechanisms revealed that 6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine could inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential pathway for its anti-inflammatory action through modulation of the NF-kB signaling pathway.

Case Study 3: Cytotoxicity in Cancer Models

In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis via caspase activation. The IC50 values obtained were promising, indicating potential for further development as an anticancer agent.

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-(3,4-Dichlorophenyl)-N-(2-phenylethyl)pyridazin-3-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Core pyridazine formation : Cyclocondensation of diketones with hydrazines to generate the pyridazin-3-amine scaffold.

Substituent introduction : The 3,4-dichlorophenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, depending on precursor availability.

Amine functionalization : The N-(2-phenylethyl) group is added through alkylation or reductive amination, using reagents like 2-phenylethyl bromide or benzaldehyde followed by sodium cyanoborohydride .
Key Validation : Intermediate purity is confirmed via 1H^1H/13C^{13}C NMR and HPLC (≥98% purity thresholds) .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR shifts) during structural characterization?

Methodological Answer:
Discrepancies in NMR assignments (e.g., overlapping peaks for aromatic protons) are addressed by:

  • 2D NMR techniques : HSQC and HMBC to correlate 1H^1H-13C^{13}C couplings and confirm substituent positions.
  • X-ray crystallography : Definitive structural elucidation, as demonstrated for related pyridazin-3-amine derivatives (e.g., 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, Rfactor=0.039R_{\text{factor}} = 0.039) .
  • Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Basic: What in vitro assays are recommended to assess the compound’s pharmacological activity?

Methodological Answer:
Standard assays include:

  • Enzyme inhibition : Dose-response curves (IC50_{50}) against target enzymes (e.g., kinases, phosphatases) using fluorogenic substrates.
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-labeled competitors) to determine KiK_i values.
  • Cellular viability : MTT or resazurin assays in disease-relevant cell lines .
    Note : Pyridazine derivatives are known to modulate enzymes like COX-2 and receptors such as GPCRs .

Advanced: How can researchers evaluate the compound’s selectivity against structurally related enzymes?

Methodological Answer:

Panel screening : Test activity against a broad panel of enzymes (e.g., 50+ kinases) to identify off-target interactions.

Structural analysis : Compare binding modes using molecular docking (e.g., AutoDock Vina) and align with co-crystal structures of related targets.

Mutagenesis studies : Introduce point mutations in enzyme active sites to identify critical residues for selectivity .

Basic: What methods are used to determine the compound’s solubility and stability in physiological buffers?

Methodological Answer:

  • Solubility : Shake-flask method with HPLC quantification in PBS (pH 7.4) or simulated gastric fluid.
  • Stability : Incubate at 37°C and analyze degradation products via LC-MS at 0, 6, 24, and 48 hours.
  • LogP measurement : Reverse-phase HPLC to estimate partition coefficients .

Advanced: How can researchers optimize physicochemical properties for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Salt formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and solubility.
  • Computational tools : Use QSAR models to predict ADMET properties and guide structural modifications .

Basic: How is analytical method validation performed for purity assessment?

Methodological Answer:

  • HPLC : Column: Chromolith® Phenyl (for π-π interactions); mobile phase: acetonitrile/water gradient.
  • Validation parameters : Linearity (R2>0.99R^2 > 0.99), LOD/LOQ (≤0.1%), repeatability (RSD < 2%) .
  • NMR : Integrate proton signals to confirm stoichiometric ratios of substituents .

Advanced: What strategies address impurities detected during scale-up synthesis?

Methodological Answer:

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., dichlorophenyl adducts at m/z 231).
  • Process optimization : Adjust reaction temperature, catalyst loading (e.g., Pd/C for Suzuki coupling), or purification steps (e.g., column chromatography with silica/ethyl acetate) .

Basic: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 2-phenylethyl with morpholinopropyl or fluorobenzyl groups) and test activity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical functional groups .

Advanced: What computational methods predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS).
  • Free-energy calculations : Use MM-PBSA to estimate binding affinities for hypothesized targets .

Basic: What in vitro toxicity assays are recommended for preliminary safety profiling?

Methodological Answer:

  • Cytotoxicity : TPF/TTC assays in HEK293 or HepG2 cells.
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .

Advanced: How can researchers identify and characterize metabolites in hepatic microsomes?

Methodological Answer:

  • Incubation : Use human liver microsomes + NADPH, followed by LC-HRMS.
  • Metabolite ID : Compare fragmentation patterns with synthetic standards (e.g., 3,4-dichloroaniline as a common metabolite) .

Basic: How are discrepancies in pharmacological data (e.g., IC50 _{50}50​ variability) resolved?

Methodological Answer:

  • Assay standardization : Normalize to positive controls (e.g., staurosporine for kinase assays).
  • Data normalization : Use ZZ'-factor validation to exclude outlier batches .

Advanced: What integrative approaches link the compound’s bioactivity to multi-omics datasets?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways.
  • Proteomics : SILAC labeling to quantify target engagement and off-pathway effects .

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